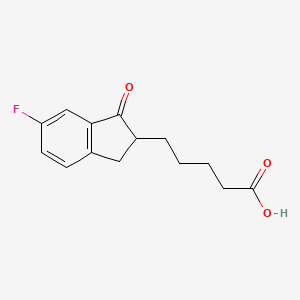
5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is a synthetic organic compound that features a fluoro-substituted indenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a refluxing solvent such as 1-propanol . The reaction yields the desired indenone derivative, which can then be further functionalized to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid involves its interaction with specific molecular targets. The fluoro-substituted indenone moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A compound with similar structural features but different functional groups.
Naphthalene Di-Imide Derivatives: Compounds with similar electronic properties used in organic electronics.
Uniqueness
5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to its specific combination of a fluoro-substituted indenone moiety and a pentanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
89445-44-3 |
|---|---|
Formule moléculaire |
C14H15FO3 |
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
5-(5-fluoro-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid |
InChI |
InChI=1S/C14H15FO3/c15-11-6-5-9-7-10(14(18)12(9)8-11)3-1-2-4-13(16)17/h5-6,8,10H,1-4,7H2,(H,16,17) |
Clé InChI |
XELRLNWSWIKBCK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C1C=CC(=C2)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
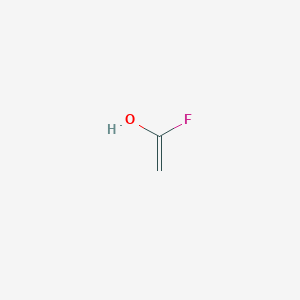
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
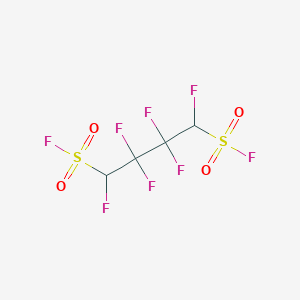

![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
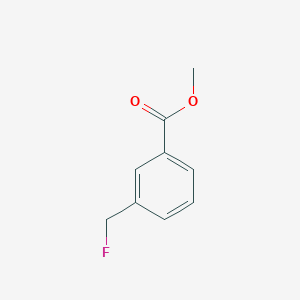
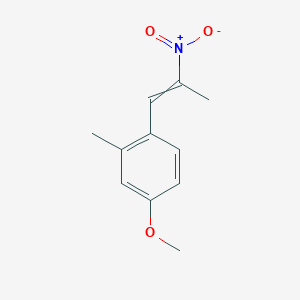
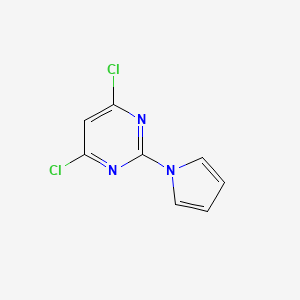
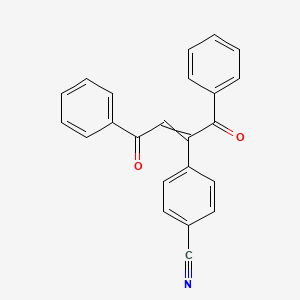
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
